REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][C:7](=[O:14])[CH2:6]2.ClS([N:19]=[C:20]=[O:21])(=O)=O.C(#N)C>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]([C:20]([NH2:19])=[O:21])[C:7](=[O:14])[CH2:6]2
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Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
|
COC=1C=C2CC(NC2=CC1OC)=O
|
Name
|
|
Quantity
|
7.08 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
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COC=1C=C2CC(N(C2=CC1OC)C(=O)N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |